molecular formula C20H29N2P B12884390 2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine

2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine

Cat. No.: B12884390
M. Wt: 328.4 g/mol
InChI Key: TYLUOFMLVGNCLY-UHFFFAOYSA-N
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Description

2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine is a complex organophosphorus compound It is characterized by the presence of a diethylphosphino group and tetramethyl-substituted biphenyl diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine typically involves the reaction of a halogenated biphenyl precursor with a diethylphosphine reagent. One common method involves the use of Grignard reagents, where the halogenated biphenyl is treated with a Grignard reagent to form the corresponding organomagnesium compound. This intermediate is then reacted with diethylphosphine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted biphenyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The diethylphosphino group provides electron-donating properties, enhancing the reactivity of the metal center. The biphenyl structure offers steric hindrance, influencing the selectivity and efficiency of the catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine is unique due to its specific combination of diethylphosphino and tetramethyl-substituted biphenyl groups. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and other applications .

Properties

Molecular Formula

C20H29N2P

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2-diethylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

InChI

InChI=1S/C20H29N2P/c1-7-23(8-2)19-15-10-9-12-16(19)20-17(21(3)4)13-11-14-18(20)22(5)6/h9-15H,7-8H2,1-6H3

InChI Key

TYLUOFMLVGNCLY-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)C1=CC=CC=C1C2=C(C=CC=C2N(C)C)N(C)C

Origin of Product

United States

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